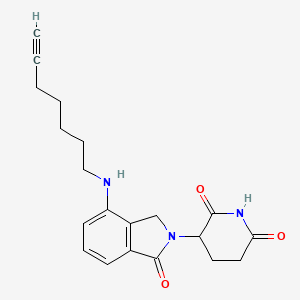

Lenalidomide-C5-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23N3O3 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

3-[7-(hept-6-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C20H23N3O3/c1-2-3-4-5-6-12-21-16-9-7-8-14-15(16)13-23(20(14)26)17-10-11-18(24)22-19(17)25/h1,7-9,17,21H,3-6,10-13H2,(H,22,24,25) |

InChI Key |

WBHWXLSIFDEANV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Contextualizing Immunomodulatory Imide Drugs Imids and Lenalidomide S Molecular Glue Mechanism

Immunomodulatory Imide Drugs (IMiDs) are a class of therapeutic agents, derived from thalidomide (B1683933), known for their wide-ranging effects on the immune system, as well as anti-inflammatory, anti-angiogenic, and anti-proliferative properties. elsevierpure.combu.edu Lenalidomide (B1683929), a prominent member of this family, operates through a novel mechanism of action, functioning as a "molecular glue". nih.govnih.gov

This mechanism does not involve the conventional inhibition of an enzyme's active site. Instead, lenalidomide binds to the cereblon (CRBN) protein, which is a crucial component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). nih.govommegaonline.orgresearchgate.net The binding of lenalidomide to CRBN subtly alters the surface of the ligase complex. researchgate.net This alteration creates a new binding interface that can recognize and recruit specific proteins, known as neosubstrates, which would not normally interact with CRBN. nih.govacs.org

Once a neosubstrate is brought into proximity with the E3 ligase complex, it is tagged with ubiquitin molecules. nih.gov This polyubiquitination marks the neosubstrate for destruction by the cell's natural protein disposal system, the proteasome. nih.gov In the context of multiple myeloma, for instance, lenalidomide induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells. nih.govresearchgate.net This targeted degradation of disease-causing proteins is the cornerstone of lenalidomide's therapeutic effect.

Rationale for Lenalidomide C5 Alkyne As a Versatile Chemical Probe and Protac Building Block

The strategic addition of a C5-alkyne group to the lenalidomide (B1683929) scaffold is what endows Lenalidomide-C5-alkyne with its significant utility in research. The terminal alkyne is a key functional group for engaging in bioorthogonal chemistry, particularly copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, often referred to as "click chemistry". wm.edu This provides a highly efficient and specific method for attaching this compound to other molecules.

As a chemical probe, the alkyne handle allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), to the lenalidomide core. This enables researchers to visualize the localization of the molecule within cells, identify its binding partners, and further elucidate the intricacies of the CRBN-mediated degradation pathway.

The most impactful application of this compound, however, is as a building block for Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.comtenovapharma.com PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs). A PROTAC consists of three main components:

A ligand that binds to an E3 ubiquitin ligase (in this case, the lenalidomide moiety binds to CRBN).

A ligand that binds to the target protein intended for degradation.

A chemical linker that connects the two ligands.

This compound serves as a readily available and versatile precursor for the E3 ligase-binding component of a PROTAC. tenovapharma.comresearchgate.net The alkyne group provides a convenient attachment point for a linker, which can then be connected to a ligand for a specific protein of interest. sigmaaldrich.com This modular design allows for the rapid synthesis of a library of PROTACs to target a wide array of proteins that were previously considered "undruggable" by traditional small molecule inhibitors. researchgate.netsci-hub.st

Overview of Academic Research Trajectories and Scientific Significance

Synthetic Pathways to this compound Scaffolds

The synthesis of this compound relies on strategic chemical transformations to introduce the alkyne functionality onto the lenalidomide core. These methods are designed to be efficient and allow for modular construction of more complex molecules.

Alkylation and Cross-Coupling Methodologies at the C5 Position of the Phthalimide (B116566) Ring (e.g., Sonogashira Coupling)

The introduction of an alkyne group at the C5 position of the phthalimide ring of lenalidomide is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. nih.govnih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of lenalidomide synthesis, a halogenated lenalidomide precursor, typically with a bromo or iodo group at the C5 position, is reacted with a suitable alkyne-containing reagent in the presence of a palladium catalyst and a copper(I) co-catalyst.

The Sonogashira coupling is valued for its mild reaction conditions and tolerance of various functional groups, which is crucial when working with complex molecules like lenalidomide. rsc.org The efficiency and regioselectivity of this method make it a powerful tool for the precise installation of the alkyne handle. nih.gov

Table 1: Key Features of Sonogashira Coupling for this compound Synthesis

| Feature | Description | Reference |

| Reactants | Halogenated lenalidomide precursor (C5-iodo or C5-bromo), terminal alkyne | nih.gov |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI) | researchgate.net |

| Reaction Conditions | Mild, often carried out in the presence of a base (e.g., an amine) | researchgate.net |

| Key Advantage | High efficiency and functional group tolerance | rsc.org |

Functional Group Transformations for Terminal Alkyne Moiety Introduction

Beyond direct coupling methods, the terminal alkyne can be introduced through the transformation of other functional groups. For instance, a vicinal or geminal dihalide can be converted into a terminal alkyne via a double elimination reaction using a strong base. youtube.comyoutube.com This process typically involves two successive E2 eliminations. youtube.com If a terminal alkyne is formed, a sufficiently strong base can deprotonate it, and a subsequent workup with a proton source like water is necessary to regenerate the terminal alkyne. khanacademy.org

Another approach involves the alkylation of the lenalidomide core. An organic base-promoted chemoselective alkylation of lenalidomide with halides can provide a pathway to introduce a functional group that can then be converted to a terminal alkyne. nih.govacs.orgsci-hub.st

Modular Synthesis Approaches for Lenalidomide-Based Ligand-Linker Conjugates

The development of modular synthesis platforms has been instrumental in the rapid generation of libraries of lenalidomide-based PROTACs. nih.gov These strategies often rely on the this compound as a key intermediate. The alkyne serves as a versatile anchor point for the attachment of various linkers through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." acs.orgnih.gov This modularity allows for the systematic variation of the linker length, composition, and the nature of the protein of interest (POI) ligand, facilitating the optimization of PROTAC properties. wisc.edu

Further Derivatization for Advanced Probe and PROTAC Applications

The true utility of this compound lies in its capacity for further chemical modification, enabling its use in sophisticated applications like targeted protein degradation and chemical biology research.

Bioorthogonal Conjugation Chemistry for Target Ligand Integration (e.g., via Amine, Carboxylic Acid Functionalities)

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. website-files.comresearchgate.netmit.edu The terminal alkyne of this compound is a prime example of a bioorthogonal handle. nih.gov It can be selectively reacted with an azide-functionalized target ligand via the CuAAC reaction to form a stable triazole linkage. acs.org This "click chemistry" approach is highly efficient and specific, making it ideal for conjugating the lenalidomide moiety to a wide array of molecules, including those with amine or carboxylic acid functionalities that have been appropriately modified with an azide (B81097) group. nih.govnih.govsigmaaldrich.com

Table 2: Common Bioorthogonal Reactions for this compound

| Reaction | Reactants | Key Features | Reference |

| CuAAC | This compound, Azide-functionalized ligand | High efficiency, forms stable triazole linkage | acs.org |

| SPAAC | This compound, Strained cyclooctyne-functionalized ligand | Copper-free, suitable for in vivo applications | website-files.com |

| Staudinger Ligation | Azide-functionalized lenalidomide, Phosphine-functionalized ligand | Early bioorthogonal reaction, forms an amide bond | acs.org |

Linker Design and Diversity in PROTAC Construction

The linker connecting the lenalidomide warhead to the POI ligand in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. researchgate.netexplorationpub.com The length, rigidity, and chemical nature of the linker significantly influence the formation of a productive ternary complex between the POI, the PROTAC, and the CRBN E3 ligase. wisc.eduexplorationpub.com The alkyne group of this compound provides a convenient attachment point for a diverse range of linkers.

Researchers have explored various linker types, including flexible polyethylene (B3416737) glycol (PEG) chains and more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings, to optimize the degradation of specific target proteins. wisc.eduashpublications.org The ability to easily synthesize and test a library of PROTACs with different linkers, facilitated by the modular nature of the this compound scaffold, is crucial for identifying potent and selective degraders. researchgate.net The linker's composition can also impact the physicochemical properties of the PROTAC, such as its solubility and cell permeability. researchgate.net

Integration with Photoactivatable Moieties for Photoaffinity Labeling (e.g., Diazerine-Alkyne Conjugates)

The functionalization of lenalidomide with photoactivatable groups and bioorthogonal handles, such as alkynes, represents a sophisticated strategy to probe its molecular interactions and identify its cellular targets. This approach, known as photoaffinity labeling (PAL), allows for the light-induced covalent crosslinking of the lenalidomide-based probe to its binding partners, which can then be isolated and identified using the alkyne handle for subsequent click chemistry reactions.

A prominent example of this strategy is the development of "photo-lenalidomide" (pLen), a probe that incorporates both a photo-affinity label and an enrichment handle. biorxiv.org In the design of such probes, a key consideration is the point of attachment of the functional moieties to the parent lenalidomide molecule. Studies have shown that derivatization at the 4- and 5-positions of the isoindolinone ring or on the glutarimide (B196013) ring can be explored. biorxiv.org For instance, a series of lenalidomide analogs were developed bearing an alkyl diazirine alkyne tag, referred to as a "minimalist tag," at various positions. biorxiv.org

The synthesis of these conjugates often involves a multi-step process. While specific details for this compound were not fully elucidated in the provided search results, the general strategy for creating similar photo-lenalidomide probes involves synthesizing a lenalidomide analog with a suitable functional group for linker attachment. For example, an amide linkage at the 5-position of the isoindolinone has been identified as a viable connection point that preserves the biological activity of lenalidomide. biorxiv.org This strategic placement allows for the attachment of a linker containing the photoactivatable diazirine and a terminal alkyne for enrichment. biorxiv.org

The diazirine moiety is a compact and highly effective photoactivatable group that, upon irradiation with UV light, generates a reactive carbene that can form a covalent bond with nearby amino acid residues of a target protein. The alkyne group serves as a bioorthogonal handle for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of reporter tags like biotin (B1667282) or fluorescent dyes for detection and enrichment. medchemexpress.com

Research has demonstrated that these photo-lenalidomide probes, such as pLen, retain the essential biological activities of the parent compound. They exhibit dose-dependent anti-proliferative effects against cancer cell lines and maintain their immunomodulatory properties. biorxiv.org Molecular modeling and binding site mapping have revealed that the modifications can even enhance binding interactions with the thalidomide-binding domain of its primary target, cereblon (CRBN). biorxiv.org

The utility of these diazerine-alkyne conjugates has been shown in chemical proteomics experiments. Using photo-lenalidomide, researchers have successfully captured the known targets of lenalidomide, such as Ikaros (IKZF1) and CRBN, from cell lysates. biorxiv.orgacs.org Furthermore, these probes have led to the identification of novel interacting proteins, such as the eukaryotic translation initiation factor 3 subunit i (eIF3i), which was found to be directly labeled by photo-lenalidomide and to form a complex with CRBN in the presence of lenalidomide. biorxiv.orgacs.org This highlights the power of integrating photoactivatable diazirines and alkyne handles into the lenalidomide scaffold for elucidating its complex mechanism of action.

| Compound Name | Structure / Description | Application | Reference |

| This compound | A derivative of lenalidomide featuring a C5 alkyne linker, making it a valuable building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras). | Degrader building block for targeted protein degradation. | tenovapharma.com |

| Photo-lenalidomide (pLen) | A lenalidomide probe equipped with a photo-affinity label (diazirine) and an enrichment handle (alkyne). | Chemical proteomics for target identification. | biorxiv.orgacs.org |

| Lenalidomide 4'-alkyl-C3-azide | A lenalidomide derivative containing an azide group, suitable for click chemistry reactions with alkyne-containing molecules. | Synthesis of PROTACs. | medchemexpress.com |

| C5 Lenalidomide-piperazine-pyridine-alkyne-NH2 hydrochloride | A conjugate containing a Cereblon (CRBN)-recruiting ligand with an alternative exit vector, a rigid linker, and a pendant amine for reactivity. | Synthesis of molecules for targeted protein degradation and PROTAC® technology. | sigmaaldrich.com |

Elucidation of Lenalidomide's Primary Molecular Target: Cereblon (CRBN)

The key to lenalidomide's action was discovered with the identification of its primary and direct molecular target: a protein named Cereblon (CRBN). nih.govjst.go.jp CRBN functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, known as CRL4^CRBN^. nih.govnih.gov This complex is a crucial component of the ubiquitin-proteasome pathway, which cells use to tag unwanted or damaged proteins with ubiquitin molecules, marking them for destruction by the proteasome. Lenalidomide binds directly to CRBN, initiating a cascade of events that leads to the degradation of specific proteins. jst.go.jprcsb.org

Mechanism of CRBN-Mediated E3 Ubiquitin Ligase Substrate Specificity Modulation

Lenalidomide acts as a "molecular glue," inducing and stabilizing interactions between CRBN and proteins that would not normally be recognized as substrates. nih.gov This alters the substrate specificity of the CRL4^CRBN^ ligase, redirecting its ubiquitinating activity toward new targets, referred to as neosubstrates. nih.govnih.gov

The core of the mechanism is the formation of a stable ternary complex consisting of CRBN, the lenalidomide molecule, and a neosubstrate. nih.govacs.org Lenalidomide sits (B43327) in a specific binding pocket on CRBN, and its presence creates a new surface that is recognized by the neosubstrate. life-science-alliance.org This drug-induced proximity brings the neosubstrate close to the E3 ligase machinery, allowing for its efficient ubiquitination and subsequent degradation. nih.govnih.gov The CRL4^CRBN^ complex itself is a multi-protein assembly composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). nih.gov

Recent studies suggest that lenalidomide binding also allosterically modulates CRBN's conformation. biorxiv.org It stabilizes a "closed" conformation of CRBN, which is more favorable for recruiting neosubstrates. biorxiv.org This conformational change is a key step that enhances the affinity and stability of the interaction between CRBN and its new targets. nih.govbiorxiv.org Lenalidomide essentially acts to shield pre-existing, weak hydrogen bonds at the protein-protein interface from water, significantly strengthening the interaction and stabilizing the entire ternary complex. nih.govacs.org

Identification and Characterization of Lenalidomide-Induced Neosubstrates

Through its interaction with CRBN, lenalidomide induces the degradation of several key proteins, two of the most well-characterized being the Ikaros family of transcription factors and Casein Kinase 1 Alpha.

Quantitative proteomic studies have definitively shown that lenalidomide selectively causes the ubiquitination and degradation of two lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3). broadinstitute.orgresearchgate.net These proteins are critical for the survival of certain B-cell malignancies. nih.govecancer.org In the presence of lenalidomide, IKZF1 and IKZF3 are recruited to the CRL4^CRBN^ complex, ubiquitinated, and destroyed by the proteasome. nih.govnih.govnih.gov This degradation is highly specific, as other Ikaros family members are not affected. nih.gov The loss of IKZF1 and IKZF3 disrupts a key transcriptional network, leading to the inhibition of cancer cell growth. nih.gov

Another critical neosubstrate of the lenalidomide-CRBN complex is Casein Kinase 1 Alpha (CK1α). nih.govnih.gov Lenalidomide induces the ubiquitination and subsequent degradation of CK1α by the CRL4^CRBN^ ligase. nih.govresearchgate.net This action is particularly relevant in myelodysplastic syndrome (MDS) with a specific chromosomal deletion (del(5q)), where cells have reduced levels of CK1α to begin with. nih.govnih.gov The further reduction of CK1α by lenalidomide has been shown to be a key mechanism of its therapeutic effect in this condition. jst.go.jpnih.gov The interaction is highly specific; lenalidomide binds to a loop in the kinase's N-lobe, bringing it into proximity with the E3 ligase for ubiquitination. life-science-alliance.org

Data Tables

Table 1: Key Proteins Involved in the Lenalidomide Pathway

| Protein Name | Role | Interaction with Lenalidomide |

| Cereblon (CRBN) | Substrate receptor for the CRL4 E3 ubiquitin ligase complex. | Direct binding target of lenalidomide, which modulates its substrate specificity. nih.govjst.go.jp |

| Ikaros (IKZF1) | Lymphoid transcription factor. | Neosubstrate; recruited to CRBN for degradation in the presence of lenalidomide. broadinstitute.orgnih.gov |

| Aiolos (IKZF3) | Lymphoid transcription factor. | Neosubstrate; recruited to CRBN for degradation in the presence of lenalidomide. broadinstitute.orgnih.gov |

| Casein Kinase 1α (CK1α) | Serine/threonine protein kinase. | Neosubstrate; recruited to CRBN for degradation in the presence of lenalidomide. nih.govnih.gov |

| CUL4A/B | Cullin protein; scaffold of the CRL4 ligase complex. | Forms the core of the E3 ligase complex that ubiquitinates neosubstrates. nih.gov |

| DDB1 | Adaptor protein in the CRL4 ligase complex. | Links CRBN to the CUL4 scaffold. nih.gov |

Table 2: Summary of Lenalidomide-Induced Molecular Events

| Event | Description | Key Molecules Involved |

| Ternary Complex Formation | Lenalidomide acts as a molecular glue to stabilize the interaction between CRBN and a neosubstrate. | Lenalidomide, CRBN, IKZF1/IKZF3 or CK1α. nih.govacs.org |

| Neosubstrate Ubiquitination | The CRL4^CRBN^ complex adds ubiquitin tags to the recruited neosubstrate. | CRL4^CRBN^ complex, Neosubstrate. broadinstitute.orgnih.gov |

| Proteasomal Degradation | The ubiquitinated neosubstrate is recognized and destroyed by the proteasome. | Neosubstrate, Proteasome. nih.govnih.gov |

Downstream Cellular and Molecular Pathway Perturbations

The binding of the lenalidomide moiety to CRBN triggers profound changes in cellular signaling, leading to cytotoxic and immunomodulatory effects. These are primarily driven by the targeted degradation of specific transcription factors and the subsequent alteration of critical signaling pathways.

The most well-characterized mechanism of action for the lenalidomide moiety is the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov These proteins are essential for the survival and proliferation of malignant plasma cells. nih.gov Upon binding to CRBN, lenalidomide induces a conformational change that enhances the recruitment of Ikaros and Aiolos to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov

The loss of these transcription factors, which function as repressors of gene expression, has several key consequences:

Downregulation of Oncogenic Factors: The degradation of Ikaros and Aiolos leads to the transcriptional repression of Interferon Regulatory Factor 4 (IRF4) and the oncogene MYC. mdpi.commdpi.com IRF4 is a critical survival factor for myeloma cells, and its downregulation contributes significantly to the anti-proliferative effects of lenalidomide. mdpi.com

Induction of an Interferon Response: Ikaros and Aiolos are known to suppress the expression of interferon-stimulated genes (ISGs). nih.goveurekalert.org Their degradation removes this repression, leading to an upregulation of ISGs and the activation of an interferon-like response, which can contribute to tumor cell death. eurekalert.orgresearchgate.net Transcriptome profiling of lenalidomide-treated patients reveals a significant increase in ISGs, such as XAF1 and DDX58. researchgate.net

Upregulation of Interleukin-2 (IL-2): In T-cells, Ikaros and Aiolos act as transcriptional repressors of the IL2 gene promoter. nih.gov Their degradation by lenalidomide removes this suppression, resulting in enhanced IL-2 production and T-cell co-stimulation, a key component of lenalidomide's immunomodulatory activity. nih.govnih.gov

Altered Gene Expression Profiles: Broader gene expression analyses have shown that lenalidomide treatment significantly alters the transcriptome of cancer cells. In non-small cell lung cancer (NSCLC) cells, for instance, lenalidomide has been shown to upregulate pro-apoptotic genes like FOS and BID (BH3-interacting domain death agonist) while downregulating genes associated with cell survival. nih.gov The loss of Ikaros and Aiolos is estimated to account for approximately 75% of the differential gene expression observed following lenalidomide treatment in multiple myeloma models. eurekalert.org

Recent research has uncovered a distinct pro-apoptotic pathway activated by the lenalidomide moiety that is dependent on calcium signaling. This pathway is initiated by the degradation of the Ikaros transcription factor (IKZF1) and converges on the activation of calpain, a family of calcium-dependent proteases.

An RNA interference screen identified G Protein-Coupled Receptor 68 (GPR68) as a critical determinant of lenalidomide sensitivity in myelodysplastic syndromes (MDS). cancerrxgene.orgnih.gov The mechanism proceeds as follows:

GPR68 Upregulation: Lenalidomide-induced degradation of IKZF1 leads to an increase in the expression of GPR68. cancerrxgene.orgnih.gov

Increased Cytosolic Calcium: GPR68 activation, which can be triggered by extracellular acidosis, results in signaling through the phospholipase-C–calcium (Ca2+) pathway, leading to elevated levels of intracellular calcium. cancerrxgene.org In lenalidomide-sensitive cells, treatment with the drug causes a notable increase in cytosolic calcium levels.

Calpain Activation: The rise in intracellular calcium activates calcium-dependent proteases, specifically calpain 1 (CAPN1). nih.gov Lenalidomide treatment increases the expression of CAPN1 in sensitive cells, and the activity of this enzyme is required for the drug's cytotoxic effects.

Induction of Apoptosis: The activation of the GPR68/calcium/calpain cascade is a requisite step for the induction of apoptosis in MDS and acute myeloid leukemia (AML) cells following lenalidomide treatment. cancerrxgene.orgnih.gov Inhibition of this pathway, either by deleting GPR68 or by blocking calcium and calpain activation, suppresses the cytotoxic effects of lenalidomide. cancerrxgene.orgnih.gov

This pathway provides a direct mechanistic link between the primary action of lenalidomide (IKZF1 degradation) and the execution of programmed cell death through a calcium-dependent signaling cascade.

The direct inhibition of a pro-survival pathway mediated by the Regulator of Calcineurin 1 (RCAN1) and calcineurin by the lenalidomide moiety is not a well-documented mechanism in the reviewed scientific literature. The primary role of RCAN1, particularly the RCAN1.4 isoform, in cancer is generally described as a tumor suppressor that inhibits the calcineurin-NFAT pathway, thereby suppressing tumor proliferation and angiogenesis and promoting apoptosis. mdpi.com Overexpression of RCAN1 has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, independent of calcineinurin. mdpi.com

Some studies suggest isoform-specific functions, with RCAN1.1L, for example, potentially protecting against hypoxia-induced apoptosis, which could be considered a pro-survival function. mdpi.com However, a direct link showing that lenalidomide exerts its therapeutic effects by inhibiting this specific pro-survival function of RCAN1 or the calcineurin pathway is not established. The predominant mechanisms of lenalidomide-induced apoptosis are centered on the degradation of Ikaros and Aiolos and the subsequent activation of pro-apoptotic pathways, such as the GPR68/calcium/calpain cascade.

Applications of Lenalidomide C5 Alkyne in Chemical Proteomics and Target Discovery

Chemoproteomic Strategies for Small Molecule-Protein Interaction Mapping

Chemoproteomics is a pivotal technology in drug discovery that directly identifies the protein targets of bioactive compounds within a complex biological system. nih.gov By employing chemical probes that mimic the parent drug, researchers can map the direct interaction landscape of a small molecule. Lenalidomide-C5-alkyne is designed for such purposes, where the lenalidomide (B1683929) moiety directs the probe to its protein partners and the C5-alkyne linker enables subsequent detection and identification. Two primary bioorthogonal ligation reactions, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are central to these strategies. scite.ai

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). rsc.orgnih.gov In the context of proteomics, this compound can be incubated with cell lysates or tissues. The alkyne group on the probe covalently links to an azide-containing reporter tag (like biotin (B1667282) or a fluorophore) in the presence of a copper(I) catalyst. nih.govresearchgate.net

This strategy is often employed in an affinity-based pull-down approach. After the this compound probe binds to its target proteins, the entire complex is captured. The subsequent CuAAC reaction with an azide-biotin tag allows for the selective enrichment of these probe-bound proteins on streptavidin beads. The enriched proteins can then be identified and quantified using mass spectrometry, providing a snapshot of the drug's direct interactome. nih.gov The reliability and high efficiency of CuAAC make it a cornerstone for modifying protein scaffolds and identifying small molecule-protein interactions in controlled in vitro settings. nih.govspringernature.com

While powerful, the copper catalyst used in CuAAC can be toxic to living cells, limiting its application in vivo. scite.ai Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by using a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst. scilit.comnih.gov This bioorthogonal reaction is exceptionally useful for studying protein interactions within their native cellular environment. nih.gov

In a typical SPAAC experiment involving this compound, the roles of the alkyne and azide are often reversed compared to a standard pull-down. Cells can be metabolically labeled with an azide-modified amino acid (like L-azidohomoalanine, AHA), which is incorporated into newly synthesized proteins. researchgate.net Treatment with this compound allows it to bind to its targets among this azide-labeled proteome. Alternatively, the probe itself can be designed with a strained alkyne to react with azide-tagged biomolecules in live cells. The resulting covalent linkage enables researchers to track the localization and dynamics of drug-protein interactions in real-time using fluorescently tagged reagents, providing crucial insights into the subcellular context of drug action. nih.govresearchgate.net

Global Proteome Profiling and Interactome Characterization

Global proteome profiling with probes like this compound provides a comprehensive view of a drug's interactions, moving beyond a single target to map a complex network. This is critical for understanding both on-target efficacy and potential off-target effects. By using quantitative mass spectrometry-based proteomics, researchers can compare the protein interaction profiles in treated versus untreated states to identify specific binding partners. nih.gov

Chemical-centric approaches utilize the small molecule probe as the central tool for discovery. Here, this compound acts as a "bait" to capture its direct protein interactors from the entire proteome. nih.gov Following incubation of the probe in a cell lysate, the alkyne handle is used to click-conjugate a reporter tag, such as biotin. The biotinylated probe-protein complexes are then isolated using affinity purification (e.g., with streptavidin beads).

The isolated proteins are subsequently identified by mass spectrometry. A key advantage of this method is its ability to identify direct physical interactions, as opposed to indirect effects on protein expression. For example, a similar probe, photo-lenalidomide, was used to identify eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target of the lenalidomide-CRBN complex, demonstrating the power of such probes in discovering previously unknown interactions. biorxiv.org

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that uses reactive chemical probes to assess the functional state of enzymes in native biological systems. nih.govnih.gov ABPP probes typically consist of a reactive group that covalently binds to an enzyme's active site and a reporter tag for detection. biorxiv.org

This compound can be used in a competitive ABPP format. In this setup, a broad-spectrum, activity-based probe targeting a class of enzymes is used in parallel with the lenalidomide probe. If this compound binds to a specific enzyme, it will block the binding of the activity-based probe. By quantifying the reduction in probe labeling via mass spectrometry, one can identify the specific enzymes that interact with lenalidomide. The alkyne tag on this compound also allows for its direct use as a probe to label its targets, which can then be identified after click-chemistry-based enrichment. mdpi.com This approach is invaluable for identifying "ligandable" proteins and assessing the selectivity of a drug across entire enzyme families. nih.gov

Discovery and Validation of Novel CRBN Neosubstrates and Off-Target Proteins

A primary mechanism of lenalidomide involves redirecting the CRBN E3 ubiquitin ligase to induce the degradation of specific proteins, termed neosubstrates, which are not normally targeted by CRBN. biorxiv.org Chemoproteomic studies using alkyne-tagged lenalidomide probes are crucial for identifying this expanded substrate scope and for uncovering other, CRBN-independent interactions (off-targets).

Research using a photo-activatable lenalidomide probe successfully identified and validated both known and novel protein targets. For instance, the probe confirmed the degradation of known neosubstrates like Ikaros family zinc finger 1 (IKZF1) and casein kinase 1 alpha (CK1α). biorxiv.org Crucially, it also led to the discovery of eIF3i as a novel interactor that is recruited to the CRBN complex but is not subsequently degraded. biorxiv.org Furthermore, proteomic profiling in multiple myeloma has revealed that upregulation of Cyclin-dependent kinase 6 (CDK6) can be a resistance mechanism to lenalidomide, identifying it as a key off-target protein whose modulation affects drug efficacy. nih.gov These findings highlight how probes like this compound can be used to map the full spectrum of a drug's cellular effects, from intended neosubstrate degradation to unexpected off-target engagement that may influence therapeutic outcomes.

Methodologies for High-Throughput Off-Target Degradation Profiling

A critical aspect of drug development is understanding a compound's full spectrum of biological interactions, including off-target effects. High-throughput methodologies enabled by probes like this compound are essential for comprehensive off-target degradation profiling. These approaches allow for the rapid and systematic identification of proteins that are unintentionally degraded by the molecular glue.

One primary method is affinity-based protein profiling . In this approach, the alkyne group of this compound is "clicked" to an azide-modified solid support, such as agarose (B213101) beads. nih.gov A cell lysate is then incubated with these beads, allowing the immobilized lenalidomide moiety to capture its binding partners, principally the CRBN E3 ligase complex and its associated neosubstrates. After washing away non-specific binders, the captured proteins are eluted and identified using quantitative mass spectrometry. This technique can be scaled for high-throughput screening to profile degradation across various cell lines or conditions.

Another powerful technique is activity-based protein profiling (ABPP) , which can be adapted for a high-throughput format. Cells are treated with this compound, and after a set incubation period, the cells are lysed. The alkyne-tagged proteins are then conjugated to a reporter tag (e.g., biotin-azide) via a click reaction. The biotinylated proteins can then be enriched on streptavidin beads and identified by mass spectrometry. This provides a snapshot of the proteins engaged by the probe within a living cell, offering a more physiologically relevant profile of on- and off-target engagement.

More advanced high-throughput platforms, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) , are also being developed to quantify protein levels directly in cell lysates. nih.gov While not specific to alkyne probes, these methods can be used in conjunction with chemical probes to rapidly screen for changes in protein abundance, facilitating the large-scale profiling of degraders and the identification of off-target degradation events. nih.gov

Table 1: Methodologies for High-Throughput Degradation Profiling

| Methodology | Principle | Application with this compound |

|---|---|---|

| Affinity-Based Protein Profiling | Uses an immobilized probe to capture binding partners from cell lysates. Proteins are identified by mass spectrometry. | The alkyne group is used to attach the probe to a solid support for pull-down experiments to identify CRBN-dependent neosubstrates. nih.gov |

| Activity-Based Protein Profiling (ABPP) | The probe is introduced to living cells to label its targets. Labeled proteins are then enriched and identified. | Cells are treated with the probe; the alkyne tag is then used to click-conjugate a reporter for enrichment and identification of engaged proteins. |

| Quantitative Proteomics (e.g., SILAC, TMT) | Compares global protein abundance between treated and untreated cells to identify proteins with reduced levels. | Provides an unbiased, global view of all proteins degraded upon treatment, revealing both intended and off-target effects. acs.org |

| TR-FRET Assays | A proximity-based assay that uses antibodies and fluorescent labels to quantify specific protein levels in cell lysates. nih.gov | Can be used as a rapid, high-throughput follow-up to validate and quantify the degradation of specific off-targets identified by mass spectrometry. nih.gov |

Elucidation of Molecular Glue Degradation Mechanisms Through Proteomic Approaches

Proteomic approaches are fundamental to elucidating the complete mechanism of action for molecular glue degraders like lenalidomide. nih.gov By providing a global, unbiased view of the cellular proteome, these techniques allow researchers to map the full landscape of protein degradation induced by the drug. Probes such as this compound are instrumental in these investigations, serving as molecular hooks to isolate the specific machinery involved.

The primary methodology used is global quantitative proteomics . In a typical experiment, one population of cells is treated with lenalidomide, while a control population is left untreated. After treatment, the cells are lysed, their proteins are digested into peptides, and the relative abundance of each peptide is quantified using mass spectrometry. Proteins that are significantly less abundant in the treated sample are identified as substrates for degradation.

This approach has been successfully used to identify the key neosubstrates of lenalidomide that are responsible for its therapeutic effects in hematological cancers. nih.gov For example, proteomic studies were essential in discovering that lenalidomide induces the degradation of the lymphoid transcription factors IKZF1 and IKZF3 in multiple myeloma cells, a key event for the drug's anti-cancer activity. acs.org Similarly, this method led to the identification of Casein Kinase 1α (CK1α) as a neosubstrate, which is crucial for the drug's efficacy in myelodysplastic syndromes. nih.gov

By using this compound in affinity pulldown experiments coupled with mass spectrometry, researchers can directly confirm that the degradation of these identified proteins is dependent on the formation of a ternary complex with CRBN. This provides a direct mechanistic link between drug engagement, neosubstrate recruitment, and subsequent degradation, moving beyond correlation to establish causation. These proteomic strategies are therefore indispensable for validating targets, understanding drug selectivity, and rationally designing the next generation of molecular glue degraders. researchgate.net

Table 2: Key Lenalidomide Neosubstrates Identified via Proteomics

| Neosubstrate | Function | Associated Disease | Significance of Degradation |

|---|---|---|---|

| IKZF1 (Ikaros) | Lymphoid transcription factor | Multiple Myeloma, B-cell malignancies | Essential for anti-myeloma activity and T-cell co-stimulation. nih.govacs.org |

| IKZF3 (Aiolos) | Lymphoid transcription factor | Multiple Myeloma | Essential for anti-myeloma activity. acs.org |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase | Myelodysplastic Syndrome (MDS) with del(5q) | Degradation leads to apoptosis in malignant cells in 5q-MDS. nih.gov |

| GSPT1 | Translation termination factor | Hematological malignancies | Degradation leads to apoptosis; a target for next-generation degraders. researchgate.net |

Role in Targeted Protein Degradation Protac Technology Development

Lenalidomide-C5-Alkyne as a Cereblon E3 Ligase Recruiting Ligand (CRBN-RL) Component in PROTAC Architecture

The fundamental mechanism of a PROTAC involves the formation of a ternary complex, a transient structure comprising the PROTAC molecule, the target protein, and an E3 ligase. explorationpub.comnih.gov Lenalidomide (B1683929) and its analogues, such as pomalidomide, are well-established ligands for Cereblon (CRBN), a crucial substrate receptor protein within the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. nih.gov By incorporating the lenalidomide moiety, a PROTAC effectively hijacks the CRL4^CRBN^ machinery. biorxiv.org

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov This polyubiquitination acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome. researchgate.netsigmaaldrich.com The PROTAC molecule is then released and can catalytically induce the degradation of multiple copies of the target protein. nih.gov Lenalidomide-based PROTACs are favored in many designs due to the smaller molecular weight and favorable drug-like properties of the CRBN ligand compared to ligands for other E3 ligases like VHL.

Design Principles for this compound-Based PROTACs

The effectiveness of a PROTAC is not solely dependent on the binding affinities of its two heads but is profoundly influenced by the linker connecting them and the specific point of attachment.

Criticality of Linker Length and Composition for Optimal Ternary Complex Formation and Degradation Efficiency

The linker is a critical determinant of a PROTAC's potency and selectivity, as its length, composition, and rigidity dictate the geometry and stability of the ternary complex. biorxiv.orgnih.gov An optimal linker allows the E3 ligase and the target protein to be brought into a productive orientation that facilitates efficient ubiquitination. nih.gov

Linker Length: If a linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and CRBN. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for the ubiquitin transfer. nih.govnih.gov Studies have consistently shown that degradation efficacy is highly sensitive to linker length, with optimal lengths often determined empirically for each specific target and ligand pair. nih.govresearchgate.netsigmaaldrich.comrsc.org For instance, research on estrogen receptor (ER)-targeting PROTACs revealed that a 16-atom chain length was optimal for inducing degradation. nih.govsigmaaldrich.comrsc.org

Linker Composition: The chemical makeup of the linker, such as the use of polyethylene (B3416737) glycol (PEG) units versus simple alkyl chains, influences properties like solubility, cell permeability, and the stability of the ternary complex. nih.gov The introduction of oxygen atoms in a PEG linker, for example, can sometimes inhibit PROTAC activity compared to a pure alkyl chain of similar length. nih.gov Rigid linkers, incorporating elements like alkynes or cyclic structures, can improve pharmacokinetic properties and lock the PROTAC into a more favorable conformation for ternary complex formation. explorationpub.com

Strategic Positioning of the Alkyne "Exit Vector" at the C5 Position for PROTAC Assembly

The point at which the linker is attached to the E3 ligase ligand, known as the "exit vector," is a crucial design element. nih.gov For lenalidomide-based PROTACs, the C5 position on the phthalimide (B116566) ring has emerged as a strategic attachment point.

Analysis of the crystal structure of lenalidomide bound to CRBN shows that the C5 position is solvent-exposed, meaning a linker can be attached at this site without disrupting the key interactions required for CRBN binding. explorationpub.com Furthermore, the alkyne group at this position serves two key purposes:

Rigidity: It introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex geometry. explorationpub.com

Synthetic Versatility: The terminal alkyne is a highly versatile functional group for PROTAC assembly, readily participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to connect with an azide-modified POI ligand-linker fragment. sci-hub.st

This strategic placement helps ensure that the PROTAC can effectively bridge the target protein and CRBN, facilitating the downstream degradation process.

Optimization Strategies for Enhancing On-Target Specificity and Minimizing Off-Target Degradation

A significant challenge in the development of CRBN-based PROTACs is the potential for off-target degradation. The binding of immunomodulatory drugs (IMiDs) like lenalidomide to CRBN can induce the degradation of endogenous "neosubstrates" that are not the intended target. nih.govnih.gov Many of these neosubstrates are zinc finger (ZF) transcription factors, which contain a specific structural motif that is recognized by the drug-bound CRBN complex. nih.gov

Structure-Guided Design to Modulate Binding to Endogenous Zinc Finger Proteins (e.g., ZNF517, ZNF654, ZNF276, ZNF653, PATZ1)

To enhance the on-target specificity of lenalidomide-based PROTACs, researchers employ structure-guided design principles to minimize the degradation of unwanted zinc finger proteins. nih.gov It has been discovered that modifications to the phthalimide ring of the lenalidomide core are critical for controlling neosubstrate selectivity. researchgate.net

Key strategies include:

Modifying the Exit Vector Position: Selecting the C5 position for linker attachment has been shown to be more effective at reducing zinc-finger degradation than modifying other positions, such as C4. It is hypothesized that a bulkier modification at the C5 position provides steric hindrance that prevents the binding of zinc finger degrons to the PROTAC-CRBN complex. biorxiv.org

Eliminating Hydrogen Bond Donors: Studies have indicated that an aromatic amine linker, where the NH- group acts as a hydrogen bond donor, can induce the degradation of zinc-finger proteins. Designing PROTACs that lack such hydrogen bond donors on the phthalimide ring can significantly reduce off-target activity.

By carefully designing the lenalidomide-ligand portion of the PROTAC, it is possible to create degraders that are highly selective for the intended POI while sparing endogenous neosubstrates. researchgate.net

Development of Advanced Screening Platforms for PROTAC Potency and Selectivity

The empirical nature of PROTAC development necessitates robust and high-throughput screening platforms to evaluate the potency and selectivity of newly synthesized compounds. A variety of biophysical and cell-based assays are employed at different stages of the design-build-test cycle. nih.gov

| Assay Type | Technique | Purpose | Example Findings/Application |

| Ternary Complex Formation | NanoBRET Assay | Quantifies the formation of the PROTAC-induced ternary complex (POI-PROTAC-CRBN) in live cells. biorxiv.org | Used to confirm that off-target ZF degradation by pomalidomide-based PROTACs proceeds through the formation of a stable ternary complex with the ZF protein and CRBN. biorxiv.orgnih.gov |

| Ternary Complex Formation | AlphaScreen | Measures proximity-based interactions between recombinant proteins in a biochemical assay. researchgate.net | Employed to analyze the formation of CRBN-neosubstrate complexes induced by different thalidomide (B1683933) derivatives, revealing selectivity profiles. researchgate.net |

| Protein Degradation | In-Cell ELISA / Western Blot | Directly measures the reduction in the level of the target protein (and potential off-targets) in cells after treatment with a PROTAC. nih.govnih.gov | Used to determine the dose-dependent degradation of target proteins and confirm the lack of degradation of known CRBN neosubstrates by optimized PROTACs. nih.gov |

| Off-Target Profiling | Automated Imaging | High-throughput screening of PROTAC libraries against cells expressing a panel of eGFP-tagged zinc finger degrons to rapidly identify off-target degradation. nih.gov | Enabled the identification of design principles for pomalidomide-based PROTACs with minimal off-target ZF degradation. nih.gov |

| Global Proteomics | Mass Spectrometry | Provides an unbiased, proteome-wide view of protein level changes, confirming on-target degradation and identifying any unanticipated off-targets. biorxiv.orgnih.gov | Confirmed that redesigned ALK-targeting PROTACs achieved enhanced on-target potency with minimal off-target degradation across the proteome. biorxiv.orgnih.gov |

These advanced screening platforms are indispensable for accelerating the optimization of this compound-based PROTACs, guiding medicinal chemists toward the development of highly potent and selective protein degraders.

Structure Activity Relationship Sar Studies of Lenalidomide C5 Alkyne Derivatives

Impact of C5 Modification on CRBN Binding Affinity and E3 Ligase Recruitment

The introduction of an alkyne group at the C5 position of lenalidomide (B1683929) is a pivotal modification that enables its use as a building block for PROTACs. tenovapharma.com This chemical handle allows for the straightforward attachment of various linkers and target-binding ligands. tenovapharma.com Crucially, this modification at the C5 position is well-tolerated, as it generally does not negatively impact the inherent ability of the lenalidomide moiety to bind to CRBN. nih.gov The glutarimide (B196013) portion of lenalidomide is responsible for its insertion into a hydrophobic pocket on CRBN, and modifications at other positions, such as C4, can sometimes interfere with the recruitment of neosubstrates like Ikaros. nih.govnih.gov However, the C5 position appears to be more amenable to substitution without disrupting this primary binding event.

The primary function of the lenalidomide component in a PROTAC is to recruit the CRL4CRBN E3 ubiquitin ligase complex. researchgate.net This complex is composed of CRBN, Damaged DNA Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1). researchgate.net Lenalidomide and its derivatives, when bound to CRBN, alter the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of target proteins. researchgate.netnih.gov The C5-alkyne modification provides a strategic point for connecting a target-protein-binding ligand via a linker, thereby bringing the target protein into close proximity with the recruited E3 ligase machinery. tenovapharma.com

Influence of Linker Chemistry and Length on Substrate Engagement and Degradation Kinetics

The linker connecting the Lenalidomide-C5-alkyne to the target protein ligand is not merely a passive spacer; its chemical composition and length are critical determinants of the PROTAC's efficacy. nih.govexplorationpub.com The most commonly used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains, which allow for systematic variation in length and hydrophobicity. nih.gov

Linker Length: The distance between the CRBN E3 ligase and the target protein is a crucial factor for successful degradation. sigmaaldrich.com If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both proteins, thereby inhibiting the formation of a stable ternary complex. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com Studies have shown that there is often an optimal linker length for a given target, and this needs to be empirically determined. sigmaaldrich.comnih.gov For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for efficacy. sigmaaldrich.com

Linker Chemistry: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. explorationpub.com The introduction of motifs like alkynes and triazoles (often formed via "click chemistry") has become a valuable strategy for rapidly synthesizing libraries of PROTACs with diverse linkers. nih.govnih.gov This approach facilitates the optimization of linker length, composition, and attachment points. nih.gov More rigid linkers, in contrast to flexible PEG or alkyl chains, can also be beneficial in certain contexts, potentially improving pharmacokinetic properties. nih.gov

The following table summarizes the impact of linker properties on PROTAC activity:

| Linker Property | Impact on PROTAC Activity |

| Length | Affects the formation and stability of the ternary complex. An optimal length is required for efficient degradation. sigmaaldrich.comnih.gov |

| Composition | Influences solubility, cell permeability, and overall physicochemical properties. explorationpub.com |

| Rigidity | Can enhance pharmacokinetic properties compared to flexible linkers. nih.gov |

| Attachment Point | The site of linker connection on both the E3 ligase ligand and the target ligand can significantly impact degradation efficiency. researchgate.net |

Rational Design Principles for Enhanced Degradation Potency and Substrate Specificity

The rational design of potent and specific PROTACs based on this compound involves a multi-faceted approach that considers the interplay between the E3 ligase ligand, the linker, and the target-binding warhead. nih.govbiorxiv.orgnih.gov

Computational modeling and structural biology play an increasingly important role in the rational design process. nih.gov By understanding the three-dimensional structure of the ternary complex, researchers can design linkers that promote favorable protein-protein interactions and minimize steric clashes. nih.gov

The modular nature of PROTACs, facilitated by the use of building blocks like this compound, allows for a systematic exploration of structure-activity relationships. By creating libraries of PROTACs with variations in linker length, composition, and attachment points, researchers can empirically identify the optimal combination for a given target. nih.gov The use of click chemistry has streamlined this process, enabling the rapid synthesis of diverse PROTAC libraries. researchgate.net

The following table outlines key principles for the rational design of this compound-based PROTACs:

| Design Principle | Strategy |

| Ternary Complex Stabilization | Design linkers that promote favorable protein-protein interactions within the ternary complex. nih.govnih.gov |

| Linker Optimization | Systematically vary linker length, composition, and rigidity to identify the optimal configuration for a given target. nih.govexplorationpub.com |

| Modular Synthesis | Utilize building blocks and efficient chemical reactions like click chemistry to rapidly generate and screen PROTAC libraries. researchgate.net |

| Structural Guidance | Employ computational modeling and structural biology to understand ternary complex formation and guide linker design. nih.govnih.gov |

Stereochemical Considerations and Their Role in Ternary Complex Formation and Degradation

Stereochemistry plays a critical role in the biological activity of lenalidomide and its derivatives. Lenalidomide itself is a chiral molecule, and its enantiomers can exhibit different binding affinities for CRBN and different biological effects. bohrium.com This stereochemical dependence extends to the formation of the ternary complex and the subsequent degradation of the target protein.

The binding of immunomodulatory drugs (IMiDs) like lenalidomide to CRBN is enantioselective. bohrium.com The glutarimide ring of the IMiD fits into a specific pocket on CRBN, and the stereochemistry at the chiral center dictates the orientation of the rest of the molecule. researchgate.netresearchgate.net This orientation, in turn, influences the surface that is presented for interaction with the neosubstrate or the target protein in a PROTAC.

The formation of the ternary complex is a highly specific molecular recognition event, and the stereochemistry of the PROTAC can significantly impact the stability of this complex. nih.gov Even subtle changes in the three-dimensional arrangement of atoms can disrupt the critical protein-protein interactions necessary for efficient ubiquitination. Therefore, careful consideration and control of stereochemistry are essential during the design and synthesis of this compound-based PROTACs to ensure optimal ternary complex formation and potent protein degradation.

Emerging Research Avenues and Future Perspectives

Integration of Lenalidomide-C5-Alkyne Probes with Advanced Imaging Techniques

The alkyne handle on this compound is pivotal for its use in advanced cellular imaging. Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), fluorescent dyes can be readily attached to the probe. activemotif.comthermofisher.com This enables the direct visualization of the probe's localization and interactions within cells using techniques like fluorescence microscopy and high-content screening. nih.gov

Researchers can synthesize fluorescent versions of lenalidomide-based probes to track their distribution, quantify target engagement in specific cellular compartments, and observe the dynamics of the ternary complex formation (E3 ligase-probe-target protein) in real-time. For instance, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay has been developed using a fluorescent lenalidomide (B1683929) tracer to measure the occupancy of the CRBN ligand-binding site within living cells, a technique adaptable for high-throughput formats. nih.gov This integration of chemical probes with sophisticated imaging provides invaluable spatial and temporal information, complementing data from traditional biochemical assays. nih.gov The development of azide (B81097) reporters with copper-chelating moieties has further enhanced detection sensitivity, allowing for lower catalyst concentrations and enabling co-imaging with genetically encoded fluorescent proteins like EGFP. nih.gov

Development of Multi-Functional Chemical Probes for Simultaneous Target Identification and Degradation Studies

The modular nature of this compound makes it an ideal scaffold for creating multi-functional chemical probes. These sophisticated tools are designed to perform several tasks simultaneously, streamlining the discovery and validation of new protein degraders. By attaching a ligand for a specific protein of interest (a "warhead") to the this compound core, a bifunctional molecule, such as a Proteolysis-Targeting Chimera (PROTAC), is formed. harvard.edunih.gov

These probes can be further functionalized via the alkyne handle. For example, a biotin (B1667282) tag can be "clicked" on for affinity purification and subsequent identification of binding partners or degradation substrates by mass spectrometry. nih.gov Concurrently, a fluorescent tag can be added to a separate batch of the probe for imaging and tracking degradation kinetics. This dual-purpose approach allows researchers to:

Identify the protein targets of a novel warhead.

Confirm the formation of a ternary complex with CRBN.

Quantify the degradation of the target protein.

Visualize the process within the cellular environment.

This integrated workflow accelerates the characterization of new degraders and provides a deeper understanding of their mechanism of action. nih.govrsc.org

Exploration of this compound in Investigating Uncharted Molecular Pathways

This compound is a powerful tool for chemical proteomics, enabling the exploration of previously unknown cellular pathways and protein interactions. By using the alkyne handle to attach an enrichment tag like biotin, researchers can perform affinity purification-mass spectrometry (AP-MS) experiments to identify proteins that interact with the lenalidomide-CRBN complex. biorxiv.orgbiorxiv.org

This strategy can uncover novel "neosubstrates"—proteins that are not natural targets of CRBN but are recruited for degradation in the presence of the lenalidomide-based molecule. nih.gov For example, a study using "photo-lenalidomide," a probe with a photo-affinity label and an enrichment handle, identified not only the known targets IKZF1 and CRBN but also discovered a new, non-degraded binding partner, eIF3i, revealing a broader array of ligand-induced interactions. harvard.edubiorxiv.org

Such unbiased, proteome-wide screening can:

Identify unexpected off-targets of lenalidomide-based drugs, providing insights into potential side effects or new therapeutic applications. nih.gov

Map the complex protein-protein interaction networks that are modulated by these compounds. biorxiv.org

Reveal new components of cellular signaling cascades, as demonstrated by the discovery that lenalidomide-induced degradation of CK1α leads to p53 activation. nih.gov

These investigations provide a more holistic view of a compound's biological effects beyond its primary intended target. biorxiv.org

Application in High-Throughput Screening for Novel Degrader Discovery

The efficiency and reliability of click chemistry make this compound exceptionally well-suited for high-throughput screening (HTS) to discover new protein degraders. nih.gov The core concept involves reacting this compound with large libraries of azide-functionalized "warhead" compounds that bind to various proteins of interest. sigmaaldrich.com This modular approach allows for the rapid, parallel synthesis of thousands of unique PROTACs in multi-well plate formats. nih.govbiorxiv.org

This "Direct-to-Biology" strategy often allows the synthesized PROTAC libraries to be directly transferred to cell-based assays without purification, significantly accelerating the discovery pipeline. nih.govbiorxiv.org Biological screening can then be performed using HTS-compatible methods, such as luminescence-based reporter assays (e.g., HiBiT) or cellular viability assays, to quickly identify "hits"—PROTACs that effectively induce the degradation of a target protein. biorxiv.orgresearchgate.net This rapid generation and testing of diverse chemical structures enhances the exploration of the chemical space and increases the probability of finding potent and selective degraders for previously "undruggable" targets. nih.gov

Computational Modeling and Artificial Intelligence in Rational Chemical Probe and Degrader Design

The development of effective chemical probes and degraders is increasingly being accelerated by computational modeling and artificial intelligence (AI). researchgate.net These in silico methods help rationalize the complex structure-activity relationships that govern the efficacy of a PROTAC, which depends on the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govresearchgate.net

Computational approaches are being applied to:

Model Ternary Complexes: Molecular docking and dynamics simulations are used to predict the three-dimensional structure of the target-PROTAC-CRBN complex. nih.govbiorxiv.org This helps in understanding the crucial protein-protein interactions and assessing the stability of the complex.

Optimize Linker Design: The linker connecting the warhead to the E3 ligase ligand is a critical determinant of PROTAC activity. nih.gov AI-driven generative models like "DeLinker" can design novel linkers with optimal length, rigidity, and geometry to ensure a productive ternary complex formation. mdpi.com

Predict Degradation Activity: Machine learning and deep learning models, such as DeepPROTACs and ET-PROTACs, are being trained on large datasets of known degraders to predict the degradation capability of new, virtual compounds. researchgate.netmdpi.comoup.com These models analyze molecular structures and interaction patterns to score and rank potential candidates before they are synthesized, saving significant time and resources. biorxiv.orgnih.gov

By integrating AI and computational chemistry, researchers can move from empirical, trial-and-error screening to a more rational, structure-based design of this compound-derived probes and degraders, accelerating the path to novel research tools and therapeutics. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.